Glycochenodeoxycholic acid
Overview
Description
Glycochenodeoxycholic acid (GCDCA) is a bile salt formed in the liver from chenodeoxycholic acid and glycine . It usually exists as the sodium salt . It acts as a detergent to solubilize fats for absorption .
Molecular Structure Analysis
The molecular formula of GCDCA is C26H43NO5 . Its average mass is 449.623 Da and its monoisotopic mass is 449.314117 Da . The structure of GCDCA includes 10 of 10 defined stereocentres .
Chemical Reactions Analysis
GCDCA has been found to promote proliferation in several epithelial cell lines . In a proliferation assay, significant increases in IEC-6 cell proliferation were observed in response to GCDCA . GCDCA reduced cAMP production in IEC-6 cells . This suggests that GCDCA-induced proliferation required Gαi activation and cAMP reduction .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Glycochenodeoxycholic acid (Glyco-CDCA) is a bile salt formed in the liver from chenodeoxycholic acid and glycine . It has been clinically used for the dissolution of gallbladder stones .
Methods of Application or Experimental Procedures
Glyco-CDCA is administered at doses ranging from 375 to 750 mg/day .
Application in Drug Interaction Studies
Specific Scientific Field
Summary of the Application
Glycochenodeoxycholate sulfate (GCDCA-S) has been investigated as a surrogate endogenous probe for drug interaction studies involving OATP1B1 and OATP1B3 .
Methods of Application or Experimental Procedures
The uptake of GCDCA-S was examined in HEK293 cells transfected with cDNA for OATP1B1, OATP1B3, and NTCP and in cryopreserved human hepatocytes .
Results or Outcomes
GCDCA-S was identified as a substrate of NTCP, OATP1B1, and OATP1B3. It was found that GCDCA-S is a surrogate endogenous probe for the assessment of drug interactions involving hepatic OATP1B1 and OATP1B3 .
Application in the Treatment of Cerebrotendinous Xanthomatosis (CTX)
Specific Scientific Field
Summary of the Application
Glyco-CDCA has been approved as an orphan indication for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene .
Methods of Application or Experimental Procedures
Early initiation of Glyco-CDCA therapy, at doses up to 750 mg/day, is considered the standard medical therapy for CTX .
Results or Outcomes
The treatment results in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .
Application in Metabolic Regulation
Specific Scientific Field
Summary of the Application
Bile acids, including Glyco-CDCA, have been identified as signaling molecules that regulate self-metabolism, lipid metabolism, energy balance, and glucose metabolism .
Methods of Application or Experimental Procedures
This application is based on the physiological role of bile acids, including Glyco-CDCA, in human metabolism .
Results or Outcomes
The fine changes in bile acids caused by metabolism, disease, or individual differences have become a research hotspot .
Application in the Inhibition of HMG CoA Reductase
Specific Scientific Field
Summary of the Application
Glyco-CDCA has been shown to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG CoA) reductase in the liver .
Methods of Application or Experimental Procedures
This application is based on the physiological role of Glyco-CDCA in human metabolism .
Results or Outcomes
The suppression of HMG CoA reductase by Glyco-CDCA could potentially have implications in the regulation of cholesterol metabolism .
Application in the Promotion of GLP-1 Release
Specific Scientific Field
Summary of the Application
Glyco-CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 .
Methods of Application or Experimental Procedures
This application is based on the physiological role of Glyco-CDCA in human metabolism .
Results or Outcomes
The promotion of GLP-1 release by Glyco-CDCA could potentially have implications in the regulation of glucose metabolism .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-GYPHWSFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020165 | |
Record name | Glycochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chenodeoxycholic acid glycine conjugate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00315 mg/mL | |
Record name | Glycochenodeoxycholic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chenodeoxycholic acid glycine conjugate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycochenodeoxycholic acid | |
CAS RN |
640-79-9 | |
Record name | Glycochenodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycochenodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycochenodeoxycholic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCOCHENODEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451ZNJ667Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chenodeoxycholic acid glycine conjugate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.